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Dipicolinate(1-) -

Dipicolinate(1-)

Catalog Number: EVT-1589309
CAS Number:
Molecular Formula: C7H4NO4-
Molecular Weight: 166.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dipicolinate(1-) is a carboxypyridinecarboxylate that is the conjugate base of dipicolinic acid. It is a conjugate base of a dipicolinic acid. It is a conjugate acid of a dipicolinate(2-).
Overview

Dipicolinate(1-) is the anionic form of dipicolinic acid, a compound that plays a significant role in various biological and chemical processes. Dipicolinic acid, chemically known as 2,6-pyridinedicarboxylic acid, is primarily associated with bacterial spores, where it contributes to heat resistance and stability. The compound is characterized by its polar nature and ability to form complexes with metal ions, which enhances its utility in various applications.

Source

Dipicolinate(1-) is derived from dipicolinic acid through deprotonation of one of its carboxylic acid groups. It is commonly found in bacterial spores, particularly those of the genus Bacillus, where it accumulates in high concentrations during sporulation. The biosynthesis of dipicolinic acid involves enzymatic pathways that convert intermediates from the lysine biosynthetic pathway into dipicolinic acid via dipicolinic acid synthetase .

Classification

Dipicolinate(1-) can be classified as:

  • Chemical Class: Dicarboxylic acid derivative
  • Functional Group: Carboxylate anion
  • IUPAC Name: 2,6-pyridinedicarboxylate
Synthesis Analysis

Methods

The synthesis of dipicolinate(1-) can be achieved through several methods:

  1. Biosynthetic Pathway: In bacterial systems, dipicolinic acid is synthesized from dihydroxydipicolinic acid via the action of dipicolinic acid synthetase, an enzyme encoded by the spoVF locus in Bacillus subtilis .
  2. Non-Enzymatic Formation: A non-enzymatic method has been demonstrated for forming dipicolinic acid from diketopimelic acid and ammonia under specific conditions, providing an alternative synthetic route .
  3. Chemical Synthesis: Chemical methods may involve the reaction of pyridine-2-carboxylic acid with an appropriate reagent to introduce a second carboxyl group.

Technical Details

The enzymatic synthesis typically occurs during the late stages of sporulation and is regulated by specific genetic mechanisms that ensure the production aligns with the developmental cycle of the spores .

Molecular Structure Analysis

Data

  • Molecular Weight: 168.11 g/mol
  • Melting Point: Dipicolinic acid itself has a melting point around 210 °C.
  • Solubility: Highly soluble in water due to its polar nature.
Chemical Reactions Analysis

Reactions

Dipicolinate(1-) participates in various chemical reactions:

  1. Complexation Reactions: It readily forms complexes with metal ions such as calcium and magnesium, which are crucial for its role in stabilizing spores .
  2. Decarboxylation: Under certain conditions, dipicolinate(1-) can undergo decarboxylation reactions leading to various derivatives.
  3. Redox Reactions: It can also act as a ligand in redox reactions involving transition metals, enhancing catalytic activity in certain processes .

Technical Details

The stability of dipicolinate complexes has been analyzed using thermal and kinetic methods, providing insights into their formation and decomposition pathways .

Mechanism of Action

Process

The mechanism by which dipicolinate(1-) contributes to spore heat resistance involves several steps:

  1. Accumulation in Spores: During sporulation, dipicolinic acid accumulates within the spore core.
  2. Stabilization of Proteins: It interacts with proteins and nucleic acids within the spore, stabilizing them against heat denaturation.
  3. Formation of Protective Structures: The presence of dipicolinate(1-) contributes to the formation of protective structures that enhance spore resilience under extreme conditions.

Data

Studies have shown that spores lacking dipicolinic acid exhibit significantly reduced heat resistance compared to wild-type spores .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.5 g/cm³.

Chemical Properties

  • pH: Aqueous solutions typically exhibit a pH around 5-6.
  • Reactivity: Dipicolinate(1-) is stable under normal conditions but can react with strong oxidizing agents.

Relevant analyses indicate that its interaction with metal ions enhances its thermal stability and catalytic properties, making it valuable for various applications .

Applications

Scientific Uses

Dipicolinate(1-) has several important applications:

  • Biological Research: Used as a model compound to study bacterial sporulation and heat resistance mechanisms.
  • Catalysis: Acts as a ligand in catalytic systems involving transition metals for organic synthesis.
  • Pharmaceuticals: Investigated for potential applications as inhibitors in drug discovery processes targeting metalloenzymes .
  • Analytical Chemistry: Employed in methods for detecting metal ions due to its ability to form stable complexes.
Biosynthesis and Genetic Regulation of Dipicolinate in Prokaryotic Systems

Enzymatic Pathways for Dipicolinate Synthesis in Bacillus and Clostridium Species

Dipicolinic acid (DPA; pyridine-2,6-dicarboxylic acid) is a key component of bacterial endospores, constituting 5–15% of their dry weight and conferring heat/UV resistance via calcium chelation [1] [8]. Its biosynthesis diverges significantly between sporulating genera:

  • Bacillus spp.: DPA derives from the lysine biosynthesis intermediate dihydrodipicolinic acid (DHDP). The spoVF operon-encoded enzymes DpaA and DpaB (collectively dipicolinate synthase) catalyze DHDP oxidation to DPA. In vitro assays confirm DpaA-DpaB forms a functional complex with a KM of 0.8 mM for DHDP [1] [2].
  • Clostridium spp.: Cluster I species (C. perfringens, C. botulinum) lack spoVF homologs. Instead, the electron transfer flavoprotein EtfA oxidizes DHDP to DPA. Recombinant EtfA achieves ~90% DPA yield in vitro, confirming a distinct ancestral pathway [7] [9].

Metabolic engineering in E. coli validates pathway efficiency:

  • Deletion of lysA (diverts lysine precursor L-2-aminoadipate) increases DPA flux.
  • Overexpression of feedback-insensitive lysC (aspartate kinase) boosts precursor supply.
  • Combining B. subtilis dipicolinate synthase with PEP carboxylase enables 4.7 g/L DPA from glucose [1] [3].

Table 1: Key Enzymes in Bacterial DPA Biosynthesis

EnzymeOrganismSubstrateProductKM (mM)Titer (g/L)
DpaA-DpaB complexB. subtilisDHDPDPA0.85.21*
EtfAC. perfringensDHDPDPA1.20.6†
DapA (DHDPS)UniversalL-Aspartate semialdehyde + pyruvateDHDP0.1–0.3N/A

With aspartate supplementation; †Native *C. perfringens yield [1] [3] [7].

Role of the spoVF Operon in Dipicolinate Production During Sporulation

The spoVF operon (renamed dpaAB) is indispensable for DPA synthesis in Bacillus. Key features include:

  • Genetic Requirement: Inactivation of either dpaA or dpaB abolishes DPA production, confirming both genes are essential for synthase activity [2] [6].
  • Compartmentalization: DPA synthesis occurs in the mother cell during sporulation stages IV–V. The forespore imports DPA via SpoVA channels, accumulating Ca²⁺-DPA complexes that dehydrate the core and stabilize DNA [4] [8].
  • Phenotypic Impact: spoVF mutants produce heat-sensitive spores lacking DPA. Exogenous DPA restores heat resistance, proving its essential role in spore stability [2] [4].

In Clostridium, etfA deletion reduces DPA by 89% and blocks late sporulation, confirming functional analogy to spoVF despite structural divergence [7].

Table 2: Conservation of spoVF Operon Components

SpeciesHomolog of dpaAHomolog of dpaBOperon StructureDPA Yield (% wt)
B. subtilisYes (100%)Yes (100%)dpaA-dpaB10–15
B. anthracisYes (98%)Yes (97%)dpaA-dpaB12–14
C. perfringensNoNoN/A5–8‡
C. botulinumNoNoN/A4–7‡

‡DPA synthesized via EtfA-dependent pathway [2] [7].

Transcriptional Regulation of Dipicolinate Synthase Genes by Sigma Factors (σK, σG)

DPA synthesis is tightly coupled to sporulation-specific transcription cascades:

  • Mother Cell Regulation: spoVF (dpaAB) is transcribed by σK-RNA polymerase in the mother cell. σK activation requires engulfment completion and forespore-derived signals. The spoVF promoter contains canonical σK binding motifs (-35: TTGAaA; -10: CATAcT) [2] [4].
  • Forespore Coordination: σG activity in the forespore indirectly regulates DPA import via SpoVA channels. σG mutants show reduced DPA accumulation despite intact spoVF expression, highlighting cross-compartment coordination [4] [5].
  • Negative Regulation: GerE, a DNA-binding protein expressed late in sporulation, represses spoVF by binding its promoter. gerE mutants exhibit prolonged spoVF transcription and delayed sporulation [2] [4].

In Clostridium, etfA expression is governed by σE and σK homologs, though its regulatory motifs remain uncharacterized [7].

Table 3: Sigma Factor Regulation of DPA-Related Genes

Sigma FactorCompartmentTarget GenesFunctionActivation Trigger
σKMother cellspoVF (dpaAB)DPA synthesisσG-dependent signaling
σGForesporespoVADPA importEngulfment completion
σEMother cellgerMSpoIIQ localizationAsymmetric division

Cross-Species Comparative Genomics of Dipicolinate Biosynthetic Clusters

Genomic analyses reveal three evolutionary strategies for DPA biosynthesis:

  • Canonical spoVF Pathway: Conserved in Bacillaceae as a two-gene operon (dpaA-dpaB) adjacent to sporulation genes (cotE, gerM). Synteny is maintained in B. subtilis, B. cereus, and Geobacillus [1] [2].
  • EtfA-Dependent Pathway: In Clostridium Cluster I, etfA resides within a sporulation locus containing spoIIR and sigK, but lacks physical linkage to lysine biosynthesis genes [7].
  • Hybrid Pathways: Corynebacterium glutamicum expresses a dapA-spoVF fusion cluster, enabling DPA synthesis without sporulation. Metabolic engineering in this species achieved 28 mM DPA from glucose [3].

Key genomic variations include:

  • Enzyme Kinetics: B. subtilis SpovF has a lower KM for DHDP (0.8 mM) than C. perfringens EtfA (1.2 mM), correlating with higher DPA yields in Bacillus [1] [7].
  • Gene Dosage: spoVF amplification in B. subtilis increases DPA titers 2.3-fold, confirming rate-limiting synthase activity [3].
  • Horizontal Transfer: Thermoactinomyces species harbor spoVF homologs with 75% identity to Bacillus, suggesting lateral gene transfer [1].

Table 4: Genomic Architecture of DPA Biosynthetic Clusters

Species GroupCore GenesCluster Size (kb)Regulatory ElementsLinked Pathways
Bacillus subtilisdpaA, dpaB1.2σK promoter, GerE boxSpore coat assembly
Clostridium perfringensetfA0.9*Putative σEK sitesSporulation initiation
Corynebacterium glutamicumdapA, dpaA, dpaB4.5Constitutive promoterLysine biosynthesis

*Part of a larger 12-kb sporulation locus [1] [3] [7].

Properties

Product Name

Dipicolinate(1-)

IUPAC Name

6-carboxypyridine-2-carboxylate

Molecular Formula

C7H4NO4-

Molecular Weight

166.11 g/mol

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-1

InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-M

SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])C(=O)O

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